2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate
Description
2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is an organic compound with a complex structure that includes a cyanobenzoate group, an oxo group, and a phenylethylamino group
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 4-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13(15-5-3-2-4-6-15)20-17(21)12-23-18(22)16-9-7-14(11-19)8-10-16/h2-10,13H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITRYJCQRBLPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate typically involves the reaction of 4-cyanobenzoic acid with 2-oxo-2-((1-phenylethyl)amino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyanobenzoate derivatives.
Scientific Research Applications
2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-methyl-1-piperazinecarbodithioate
- 2-Oxo-2-((1-phenylethyl)amino)ethyl 4-morpholinecarbodithioate
Uniqueness
2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a cyanobenzoate moiety, an oxo group, and a phenylethylamino group, which may contribute to its diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 375.41 g/mol. The structure includes:
- Cyanobenzoate Group : Imparts unique reactivity and potential for interaction with various biological targets.
- Oxo Group : May participate in redox reactions.
- Phenylethylamino Group : Suggests potential interactions with neurotransmitter receptors.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and other physiological processes.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the cyanobenzoate moiety may enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Potential
Preliminary research suggests that this compound may have anticancer properties. For instance, compounds with similar structures have been tested against cancer cell lines, demonstrating cytotoxic effects at specific concentrations.
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| Compound A | 15.5 ± 1.2 | B16F10 |
| Compound B | 22.3 ± 0.5 | HeLa |
| This compound | TBD | TBD |
Case Studies
In a recent study, researchers evaluated the cytotoxic effects of various derivatives of phenylethylamino compounds on cancer cell lines. The results indicated that modifications in the functional groups significantly affected the potency of these compounds against tumor cells.
Example Study:
In an experimental setup involving B16F10 melanoma cells, treatment with varying concentrations of the compound resulted in decreased cell viability, indicating potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
